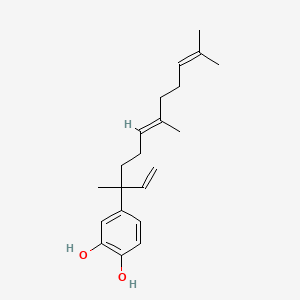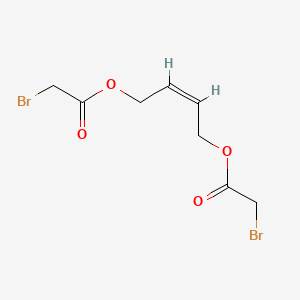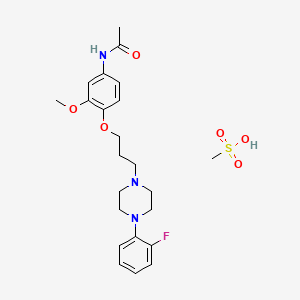
Mafoprazine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mafoprazine mesylate is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Iron Chelation and Cancer Therapy
Mafoprazine mesylate, also known as deferoxamine mesylate (DFO), has been explored for its potential in cancer therapy, particularly in hepatocellular carcinoma (HCC). Research indicates that DFO and other iron chelators may hold promise as antineoplastic agents, offering new avenues for treating aggressive cancers like HCC (Kicic, Baker & Chua, 2001).
Neuroprotection in Stroke
DFO has been studied for its neuroprotective properties in stroke patients. Clinical trials have evaluated the safety, tolerability, and efficacy of DFO in treating intracerebral hemorrhage (ICH), with findings suggesting that DFO may be beneficial in improving neurological outcomes (Selim et al., 2011).
Neurodegenerative Diseases
The role of DFO in managing neurodegenerative diseases like Alzheimer's and Parkinson's has been explored. Research suggests that iron chelation could be a promising therapeutic strategy for these conditions, though challenges exist in effective drug delivery and formulation (Farr & Xiong, 2020).
Oxidative Stress in Stroke Patients
DFO's potential to alter oxidative stress markers in stroke patients has been investigated. A study found that DFO treatment could potentially exert antioxidant neuroprotective effects, reducing serum levels of peroxides and increasing antioxidant capacity (Selim, 2010).
Oral Drug Delivery Systems
Research has been conducted on optimizing polymeric micelles containing DFO for oral drug delivery, aiming to increase permeability and bioavailability. This addresses challenges related to the poor oral bioavailability of DFO (Salimi, Makhmal Zadeh & Kazemi, 2019).
Thalassemia and Sickle Cell Disease
The use of DFO in treating transfusional iron overload in thalassemia and sickle cell disease patients has been studied, focusing on outcomes, utilization, and costs associated with the therapy (Delea et al., 2008).
Eigenschaften
Molekularformel |
C23H32FN3O6S |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide;methanesulfonic acid |
InChI |
InChI=1S/C22H28FN3O3.CH4O3S/c1-17(27)24-18-8-9-21(22(16-18)28-2)29-15-5-10-25-11-13-26(14-12-25)20-7-4-3-6-19(20)23;1-5(2,3)4/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,27);1H3,(H,2,3,4) |
InChI-Schlüssel |
SEUMNMFHYBUUEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3F)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


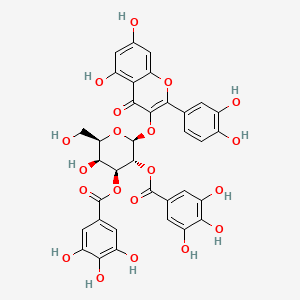
![4-Methyl-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B1236045.png)


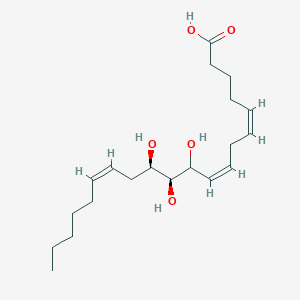
![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)


